molecular formula C9H5BrF6O B1447694 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol CAS No. 1805512-50-8

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol

Cat. No.: B1447694
CAS No.: 1805512-50-8
M. Wt: 323.03 g/mol
InChI Key: FLZACGOUXZJKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H5BrF6O and its molecular weight is 323.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysts and Methanol Synthesis

Methanol is a fundamental chemical used in various industrial processes, including as a fuel and in the synthesis of other chemicals. Research on catalysts for methanol synthesis, such as the liquid-phase methanol synthesis, highlights the importance of catalyst development for efficient production processes. Catalysts that are active, selective, and stable under the conditions of methanol synthesis are crucial for the industrial production of methanol and its derivatives, including potentially [2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol (Cybulski, 1994).

Hydrogen Production from Methanol

The conversion of methanol to hydrogen represents a significant area of research, given hydrogen's role as a clean energy carrier. Studies on hydrogen production from methanol, through processes like steam reforming, highlight the use of methanol as a source of hydrogen for fuel cell applications. This area of research underscores the potential of methanol and its derivatives in contributing to sustainable energy solutions (García et al., 2021).

Methanol as a Chemical Marker

Methanol has been investigated as a chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the generation of methanol during thermal ageing tests of oil-immersed insulating papers, highlighting the utility of methanol and related compounds in monitoring and diagnostics in electrical engineering (Jalbert et al., 2019).

Properties

IUPAC Name

[2-bromo-4,6-bis(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZACGOUXZJKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.